molecular formula C11H16N2O4 B2408875 Methyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetate CAS No. 1040330-96-8

Methyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetate

Cat. No.: B2408875
CAS No.: 1040330-96-8
M. Wt: 240.259
InChI Key: MZCXSDJLYYBJSX-UHFFFAOYSA-N
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Description

Methyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetate is a chemical compound with the molecular formula C11H16N2O4 and a molecular weight of 240.26 g/mol This compound is characterized by its unique spirocyclic structure, which includes a diazaspirodecane core with two oxo groups and a methyl acetate moiety

Mechanism of Action

Target of Action

The primary targets of Methyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetate are currently unknown . This compound is used in proteomics research , which suggests that it may interact with proteins or other biological molecules.

Mode of Action

Given its use in proteomics research , it may interact with proteins or other biological molecules to exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, cost, and safety. Industrial production may involve continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the oxo groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Methyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetate has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetate include:

Uniqueness

What sets Methyl (2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)acetate apart from similar compounds is its specific combination of functional groups and spirocyclic structure, which confer unique chemical and biological properties

Properties

IUPAC Name

methyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-17-8(14)7-13-9(15)11(12-10(13)16)5-3-2-4-6-11/h2-7H2,1H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCXSDJLYYBJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C2(CCCCC2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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